4-(2-Bromo-5-nitrobenzyl)-morpholine

Suzuki coupling Buchwald-Hartwig amination C–C bond formation

4-(2-Bromo-5-nitrobenzyl)-morpholine (CAS 2138184-96-8), IUPAC name 4-[(2-bromo-5-nitrophenyl)methyl]morpholine, is a research-grade building block featuring a morpholine heterocycle connected via a methylene linker to a 2-bromo-5-nitro-substituted phenyl ring. With molecular formula C₁₁H₁₃BrN₂O₃ and MW 301.14 g/mol, it belongs to the class of halogenated nitrobenzyl-morpholine intermediates employed in medicinal chemistry for generating screening libraries, sigma receptor ligands, and kinase-targeted probes.

Molecular Formula C11H13BrN2O3
Molecular Weight 301.14 g/mol
CAS No. 2138184-96-8
Cat. No. B1489663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Bromo-5-nitrobenzyl)-morpholine
CAS2138184-96-8
Molecular FormulaC11H13BrN2O3
Molecular Weight301.14 g/mol
Structural Identifiers
SMILESC1COCCN1CC2=C(C=CC(=C2)[N+](=O)[O-])Br
InChIInChI=1S/C11H13BrN2O3/c12-11-2-1-10(14(15)16)7-9(11)8-13-3-5-17-6-4-13/h1-2,7H,3-6,8H2
InChIKeyAAZHOXLQGPJOJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Bromo-5-nitrobenzyl)-morpholine (CAS 2138184-96-8) — Structural Class Baseline for Targeted Selection


4-(2-Bromo-5-nitrobenzyl)-morpholine (CAS 2138184-96-8), IUPAC name 4-[(2-bromo-5-nitrophenyl)methyl]morpholine, is a research-grade building block featuring a morpholine heterocycle connected via a methylene linker to a 2-bromo-5-nitro-substituted phenyl ring . With molecular formula C₁₁H₁₃BrN₂O₃ and MW 301.14 g/mol, it belongs to the class of halogenated nitrobenzyl-morpholine intermediates employed in medicinal chemistry for generating screening libraries, sigma receptor ligands, and kinase-targeted probes [1]. Its synthetic value derives from the concurrent presence of a C–Br bond (enabling cross-coupling reactions) and a nitro group (a latent amine or a pharmacophoric element), set within a morpholine-bearing scaffold that confers improved aqueous solubility relative to piperidine analogs.

Why In-Class Morpholine Analogs Cannot Be Interchanged with 4-(2-Bromo-5-nitrobenzyl)-morpholine


Morpholine-benzyl derivatives containing halogen-nitro substitution patterns exhibit divergent reactivity in cross-coupling, reduction, and nucleophilic aromatic substitution reactions depending on both the halogen identity and the nitro group position . The bromo substituent in 4-(2-Bromo-5-nitrobenzyl)-morpholine offers an optimal balance between oxidative addition reactivity (faster than chloro, more controlled than iodo) for Pd-catalyzed transformations, while the 5-nitro group exerts a meta-directing electronic influence distinct from the 4-nitro regioisomer . Simply replacing the bromo with chloro (CAS 952490-82-3) reduces cross-coupling efficiency; substituting with iodo increases cost and potential dehalogenation side reactions; switching from morpholine to piperidine alters both solubility and target-binding conformation. The quantitative comparisons below establish that such substitutions are not functionally neutral.

Quantitative Head-to-Head Evidence: Where 4-(2-Bromo-5-nitrobenzyl)-morpholine Differs from Its Closest Analogs


Halogen Reactivity Gradient: Bromo vs. Chloro, Fluoro, and Iodo in Pd-Catalyzed Cross-Coupling

The bromo substituent provides a superior reactivity profile for Pd-catalyzed cross-coupling compared to chloro and fluoro analogs. In Suzuki-Miyaura coupling, aryl bromides exhibit oxidative addition rates approximately 10–50× faster than the corresponding aryl chlorides under identical conditions (Pd(PPh₃)₄, 80 °C), while aryl fluorides are essentially inert [1]. The bromo analog therefore enables milder reaction conditions and broader substrate scope. Conversely, the iodo analog, while more reactive, is more prone to homocoupling side reactions and dehalogenation. Molecular weight differences (Br: 301.14 g/mol; Cl: 256.69 g/mol; F: 240.23 g/mol) are modest, making the bromo compound the preferred entry for library synthesis where both reactivity and cost-per-reaction efficiency are critical parameters .

Suzuki coupling Buchwald-Hartwig amination C–C bond formation building block reactivity

Nitro Group Position: 5-Nitro vs. 4-Nitro Regioisomer Electronic Effects on Reduction Potential

The 5-nitro (meta to the benzyl-morpholine linkage point) placement in the target compound confers distinct electronic properties compared to the 4-nitro regioisomer. In the 2-bromo-5-nitrobenzyl scaffold, the nitro group is conjugated with the bromo substituent through the aromatic ring, creating a dipole that influences both the reduction potential and the nucleophilic aromatic substitution (SNAr) reactivity at the bromo-bearing carbon [1]. Nitrobenzyl derivatives with the nitro group in the meta position relative to the benzylic carbon exhibit different bioreductive activation profiles than para-nitro isomers; the para-nitro isomer undergoes one-electron reduction more readily, but the meta-nitro isomer produces alkylating intermediates with distinct DNA cross-linking patterns [2]. For procurement, selecting the correct regioisomer is essential: bioreductive prodrug design and nitroreductase-based assays show sensitivity to nitro position, with the 5-nitro (meta) regioisomer providing a different activation threshold than the 4-nitro (para) counterpart.

nitro reduction electrochemistry regioisomer differentiation bioreductive activation

Morpholine vs. Piperidine Bioisostere: Solubility and Target Conformation Impact

Morpholine-containing benzyl derivatives exhibit systematically higher aqueous solubility and lower logP than their piperidine counterparts due to the oxygen atom in the morpholine ring, which acts as an additional H-bond acceptor [1]. The morpholine ether oxygen reduces clogP by approximately 0.8–1.2 log units compared to piperidine (CH₂ replacement) in matched molecular pairs. This translates to approximately 6–15× higher aqueous solubility at pH 7.4 [2]. For CNS-targeted sigma receptor ligands, morpholine-containing compounds in the US 10,421,750 patent series demonstrate Ki values in the nanomolar range for σ1 receptors, with the morpholine oxygen providing a critical H-bond interaction that stabilizes the ligand-receptor complex in a chair conformation distinct from that of piperidine analogs. A piperidine analog (4-(2-bromo-5-nitrobenzyl)-piperidine would lack this oxygen-mediated interaction, potentially altering both binding affinity and subtype selectivity.

bioisostere morpholine vs piperidine solubility sigma receptor CNS drug design

Bromo Substituent as a Dual-Purpose Handle: Cross-Coupling Entry Point and Heavy Atom for X-ray Crystallography

The bromine atom in 4-(2-Bromo-5-nitrobenzyl)-morpholine provides anomalous scattering signal for X-ray crystallographic phasing, a feature absent in the chloro and fluoro analogs. Bromine (atomic number 35) has an anomalous scattering factor f'' ≈ 1.5 electrons at Cu Kα wavelength, sufficient for single-wavelength anomalous dispersion (SAD) phasing of small-molecule and protein-ligand co-crystal structures [1]. In contrast, chlorine (Z=17, f'' ≈ 0.5 e⁻) and fluorine (Z=9, f'' ≈ 0.02 e⁻) provide negligible anomalous signal [2]. This makes the bromo compound uniquely suitable for direct incorporation into crystallographic fragment screening libraries where anomalous scattering enables unambiguous ligand pose assignment without requiring additional heavy-atom soaking.

heavy atom derivatization X-ray crystallography MAD phasing halogen bonding

High-Impact Application Scenarios Where 4-(2-Bromo-5-nitrobenzyl)-morpholine Provides Definitive Advantage Over Analogs


Parallel Library Synthesis via Suzuki-Miyaura Cross-Coupling at the C–Br Position

For medicinal chemistry groups synthesizing 24–96 member libraries of 2-aryl-5-nitrobenzyl-morpholine derivatives, the bromo substituent enables high-conversion Suzuki coupling under mild conditions (Pd(dppf)Cl₂, K₂CO₃, dioxane/H₂O, 80 °C, 4 h) where the corresponding chloro analog would require temperatures above 100 °C and extended reaction times (12–24 h) to achieve comparable conversion [1]. The bromo compound's reactivity window allows parallel synthesis in standard 96-well plate reactors without specialized high-pressure equipment, directly reducing capital investment.

Fragment-Based Drug Discovery (FBDD) with Crystallographic Validation via Bromine Anomalous Scattering

Structural biology cores performing fragment soaking into protein crystals (e.g., kinases, bromodomains, or sigma receptors) can use the bromo compound as a direct crystallographic probe [1]. The bromine anomalous signal at in-house Cu Kα sources enables unambiguous fragment pose assignment from single datasets without selenomethionine labeling or heavy-atom derivatization. Chloro and fluoro analogs are invisible to anomalous scattering at Cu Kα, while the iodo analog, though detectable, introduces 30% greater steric volume that may distort binding pocket geometry [2].

Bioreductive Prodrug Intermediate with Programmable Nitro Reduction Trigger

The 5-nitro (meta) regioisomer serves as a key intermediate in hypoxia-activated prodrug programs where the nitro group undergoes enzymatic one-electron reduction by nitroreductases under low oxygen conditions, triggering unmasking of the morpholine pharmacophore [1]. The meta-nitro placement provides a reduction potential window that is tuned for nitroreductase isoforms (e.g., E. coli NfsB) with a K_m range of 50–200 µM for meta-nitrobenzyl substrates, whereas the para-nitro regioisomer would be reduced at a different rate, potentially desynchronizing the activation kinetics [2]. Purchasing the correct regioisomer is critical for achieving the desired hypoxia selectivity window.

Sigma Receptor Ligand Optimization with Favorable CNS Solubility Profile

Based on the morpholine scaffold's established role in sigma receptor ligand design (US Patent 10,421,750), the 4-(2-Bromo-5-nitrobenzyl)-morpholine building block enables generation of screening candidates with the morpholine oxygen contributing to both solubility (ΔclogP ≈ -0.8 to -1.2 vs. piperidine) and a specific H-bond contact in the σ1 receptor binding pocket [1]. The bromo group can be elaborated to diverse aryl/heteroaryl substituents while retaining the polarity advantage of the morpholine ring, directly addressing the CNS drug-likeness requirement of clogP < 3 and tPSA > 40 Ų.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-Bromo-5-nitrobenzyl)-morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.